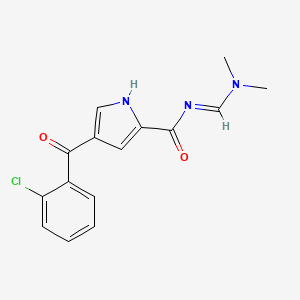
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, also known as C16 or NSC-716970, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This molecule belongs to the family of pyrrole-based compounds that have shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Characterization of Polyamides
A series of polyamides and poly(amide-imide)s were synthesized from aromatic diamines and dicarboxylic acids, showcasing the importance of such compounds in polymer science. The inherent viscosities and thermal properties of these polymers suggest their potential application in high-performance materials due to their excellent solubility and thermal stability. These findings suggest that similar compounds could be explored for the development of novel materials with desirable mechanical and thermal properties (Saxena et al., 2003).
Novel Drug Design and Bioactivity
In medicinal chemistry, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for their cytotoxic activity against various cancer cell lines. The study revealed potent cytotoxic properties of these compounds, with some displaying significant efficacy in vivo against tough-to-treat tumors. This highlights the potential of structurally related carboxamide compounds in the development of new anticancer agents (Deady et al., 2003).
Chemical Synthesis and Catalysis
Research on the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols underlines the chemical versatility of related compounds. This study not only sheds light on a new catalytic process but also opens up avenues for the application of similar compounds in facilitating chemical transformations, which could be crucial in pharmaceutical synthesis and material science (Liu et al., 2014).
Mechanism of Action
Target of Action
A related compound, 4-chlorobenzoyl coa, is known to interact with the enzyme 4-chlorobenzoyl coa ligase
Mode of Action
It’s worth noting that the interaction of a compound with its target often involves binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Biochemical Pathways
The compound 4-(2-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide may affect the biochemical pathway involving 4-chlorobenzoyl CoA dehalogenase . This enzyme catalyzes the chemical reaction that converts 4-chlorobenzoyl-CoA and H2O into 4-hydroxybenzoyl CoA and chloride . This suggests that the compound may have a role in this pathway, but more research is needed to confirm this.
Result of Action
The effects of a compound’s action typically depend on its interaction with its target and the subsequent changes in biochemical pathways .
properties
IUPAC Name |
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-10(8-17-13)14(20)11-5-3-4-6-12(11)16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYDZHBGZSSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxy-5-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697543.png)
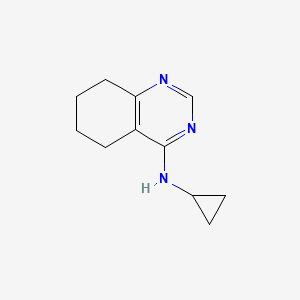
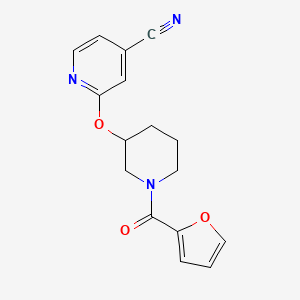

![3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B2697549.png)
![5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2697552.png)
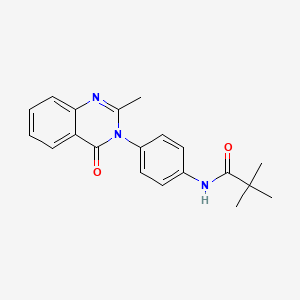

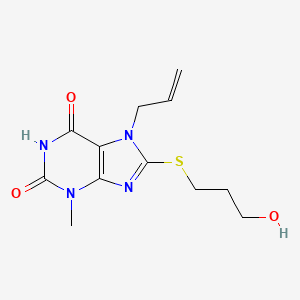
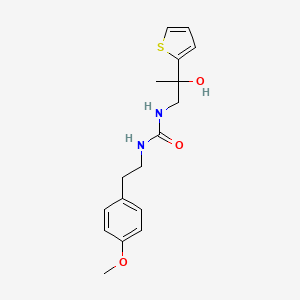
![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)
